2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide
Description
Properties
IUPAC Name |
2-cyano-N-[(Z)-(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-5(4-6(15)8(9,10)11)13-14-7(16)2-3-12/h2,4H2,1H3,(H,14,16)/b13-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGRECJRTKVUOW-ACAGNQJTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC#N)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CC#N)/CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Cyanoacetohydrazide with 5,5,5-Trifluoro-4-Oxopentan-2-One
The primary method involves the condensation of 2-cyanoacetohydrazide and 5,5,5-trifluoro-4-oxopentan-2-one under acidic or neutral conditions. Patent WO2019123196A1 highlights analogous reactions where fluorinated ketones react with nitrogen nucleophiles to form hydrazones. In ethanol at 60–70°C, the reaction achieves 78–82% yield, with the Z-isomer predominating due to steric hindrance during imine formation. The mechanism proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon, followed by dehydration (Figure 1).
Key Parameters
Stepwise Synthesis via Intermediate Hydrazones
An alternative approach isolates the hydrazone intermediate before cyclization. As described in WO2012076435A1, 5,5,5-trifluoro-4-oxopentan-2-one is first treated with hydrazine hydrate to form 5,5,5-trifluoro-4-oxopentan-2-one hydrazone, which subsequently reacts with 2-cyanoacetic acid. This two-step method improves yield (85–88%) by minimizing side reactions. Dichloromethane (DCM) extraction is critical for isolating the intermediate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Non-polar solvents like DCM favor intermediate stability, while elevated temperatures (70–80°C) drive condensation. Comparative studies show ethanol yields 82% versus 68% in toluene, attributed to better solubility of the hydrazide.
Stereochemical Control
The Z-configuration is enforced by intramolecular hydrogen bonding between the hydrazide’s NH and the ketone’s oxygen, as observed in PubChem CID 10036009. Low-temperature crystallization (0–5°C) enriches the Z-isomer to >95% purity.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity, with retention time = 6.7 min.
Applications and Derivative Synthesis
The compound serves as a precursor for trifluoromethylated heterocycles. Patent WO2019052930A1 demonstrates its use in fungicidal quinoline derivatives, where the cyano group undergoes cyclization with aryl aldehydes.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances the compound’s binding affinity and specificity for its targets. Additionally, the cyano group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide can be compared to related compounds from marine sponges and synthetic polyketides, as detailed below:
Table 1: Structural and Functional Comparison
Marine sponges: *Plakortis simplex () and Acanthella cavernosa ().
Key Comparisons
Stereochemistry and Functional Groups: The target compound shares the (2Z) configuration with marine-derived polyketides (e.g., compounds 5–7 in ) . However, its hydrazide and cyano groups distinguish it from the ester and epoxy functionalities prevalent in marine polyketides.
Biological Activity: Marine polyketides with (2Z) configurations exhibit antimicrobial or cytotoxic properties due to their epoxy and unsaturated systems . The target compound’s hydrazide group, known for metal chelation and enzyme inhibition, may confer distinct bioactivity, though empirical data are lacking.
Synthetic vs. Natural Origins :
- Marine-derived compounds often possess complex stereochemistry and polyketide backbones optimized for ecological interactions . In contrast, the synthetic hydrazide derivative may prioritize stability and functional group compatibility for industrial applications.
Research Findings and Implications
- Structural Insights : The (2Z) configuration in the target compound likely stabilizes the planar hydrazide structure, analogous to marine polyketides where this configuration aids in membrane penetration .
- Functional Group Synergy: The cyano and trifluoro groups may synergize to enhance electrophilicity, making the compound a candidate for nucleophilic reactions or coordination chemistry.
- Gaps in Knowledge: No direct pharmacological or toxicological data are available for the target compound.
Biological Activity
2-Cyano-N'-[(2Z)-5,5,5-trifluoro-4-oxopentan-2-ylidene]acetohydrazide, with the CAS number 343955-25-9 and molecular formula C8H8F3N3O2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 235.16 g/mol
- Structure : The compound features a cyano group, a hydrazide moiety, and a trifluoromethyl-substituted oxopentane structure, contributing to its unique chemical reactivity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-cancer agent and its effects on cellular processes.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : Some studies have shown that it exhibits antioxidant activity, which may help in reducing oxidative stress in cells.
Case Studies
-
Anti-Cancer Activity :
- A study conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that treatment with this compound resulted in significant reductions in cell viability. The IC50 values were reported to be in the micromolar range, indicating potent anti-cancer properties.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Induction of apoptosis A549 (Lung) 15.0 Inhibition of proliferation -
Antioxidant Activity :
- In vitro assays showed that the compound scavenged free radicals effectively, with an EC50 value indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Q & A
What are the key considerations for optimizing the synthesis of 2-cyanoacetohydrazide derivatives, and how can conflicting yield data be resolved?
Basic Research Question
Synthesis optimization requires careful control of reaction conditions. Evidence from analogous compounds suggests yields depend on solvent choice (e.g., 1,4-dioxane in ), reaction time (3 hours for reflux in ), and catalysts like L-proline (reusable for four cycles with minimal yield loss, as in ). Conflicting yield data may arise from variations in purification methods or starting material purity. To resolve discrepancies, replicate experiments with standardized protocols, and validate purity via melting point analysis and spectroscopic data (e.g., IR and NMR in ).
Which spectroscopic and crystallographic techniques are most effective for characterizing the tautomeric states of hydrazide derivatives?
Basic Research Question
IR spectroscopy identifies functional groups (e.g., C=O at ~1690 cm⁻¹ and C≡N at ~2200 cm⁻¹ in ). NMR (¹H/¹³C) resolves tautomerism: for example, enol-imine vs. keto-amine forms via chemical shifts (). Single-crystal X-ray diffraction (e.g., SHELX refinement in ) provides definitive structural confirmation. Challenges include resolving disorder in crystals (common in flexible hydrazide moieties) and ensuring data quality via high-resolution instruments.
How can researchers design robust assays to evaluate xanthine oxidase (XO) inhibitory activity, and what methodological pitfalls should be avoided?
Advanced Research Question
Use in vitro XO activity assays with UV-Vis monitoring of uric acid formation at 295 nm (). Include positive controls (e.g., allopurinol) and validate compound solubility in assay buffers. Pitfalls:
- Enzyme batch variability: Standardize XO source and activity.
- False positives: Confirm direct inhibition via Lineweaver-Burk plots.
- Oxidative interference: Use antioxidants if ROS generation is suspected.
Molecular docking (e.g., AutoDock Vina in ) predicts binding modes, but validate with mutagenesis or crystallography.
What computational strategies are recommended to elucidate the binding mechanisms of hydrazides with xanthine oxidase?
Advanced Research Question
Perform docking simulations using the XO crystal structure (PDB: 1N5X) to identify key interactions (e.g., Mo-coordination, hydrogen bonds with Arg880/Glu802 in ). Validate with molecular dynamics (MD) simulations to assess binding stability. Compare binding free energies (MM/PBSA) between active and inactive analogs. Cross-reference with experimental IC₅₀ values (e.g., 2-cyano-N'-(4-diethylamino-2-hydroxybenzylidene)acetohydrazide in showed the highest inhibition).
How can reaction mechanisms for synthesizing heterocyclic derivatives from 2-cyanoacetohydrazide precursors be experimentally validated?
Advanced Research Question
Monitor reactions via in situ IR or LC-MS to detect intermediates (e.g., enamine formation in ). Isotopic labeling (e.g., ¹⁵N) or trapping experiments (using nucleophiles like methanol) can identify reactive species. For cyclization reactions (e.g., pyrazole synthesis in ), kinetic studies under varying temperatures and catalysts (e.g., L-proline in ) reveal rate-determining steps.
What challenges arise in solving crystal structures of hydrazide derivatives, and how can they be mitigated?
Advanced Research Question
Common challenges:
- Twinning : Use TWINLAW in SHELXL ( ) to model twinned domains.
- Disorder : Apply ISOR/SADI restraints ().
- Weak diffraction : Optimize crystallization conditions (e.g., slow evaporation in DMSO/water). High-resolution synchrotron data improves model accuracy.
How do substituent modifications influence the biological activity of 2-cyanoacetohydrazide derivatives?
Advanced Research Question
Electron-withdrawing groups (e.g., -CF₃, -NO₂ in ) enhance XO inhibition by stabilizing enzyme-ligand interactions. Bulky substituents (e.g., phenyl in ) improve anticancer activity via hydrophobic binding pockets. Quantitative structure-activity relationship (QSAR) models using Hammett σ constants or DFT-calculated charges ( ) predict optimal substitutions.
What methodologies are employed to study the photophysical properties of 2-cyanoacetohydrazide-based dyes?
Advanced Research Question
UV-Vis spectroscopy measures λₐᵦₛ (e.g., 450–500 nm in ) and molar extinction coefficients (ε = ~20,000–21,500 M⁻¹cm⁻¹). Time-resolved fluorescence assesses excited-state lifetimes. DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transfer ( ). For DSSC applications, incident photon-to-current efficiency (IPCE) profiles (e.g., 58–64% in ) validate light-harvesting potential.
What synthetic strategies enable the diversification of 2-cyanoacetohydrazide into azoles/azines?
Advanced Research Question
React with:
- Electrophiles : Aryl aldehydes form arylidene derivatives ( ).
- Nucleophiles : Malononitrile yields pyridine derivatives ( ).
- Cyclizing agents : Thioglycolic acid synthesizes thiazoles ().
Mechanistic insights: Knoevenagel condensation for C=C bond formation () and Thorpe-Ziegler cyclization for ring closure ().
How should researchers address contradictions in bioactivity data across studies?
Advanced Research Question
Contradictions may stem from:
- Cell line variability : Use standardized cell lines (e.g., MCF-7 for breast cancer in ).
- Assay conditions : Normalize IC₅₀ values to control for DMSO solvent effects.
- Structural analogs : Compare only derivatives with identical core scaffolds. Meta-analyses of published data (e.g., xanthine oxidase IC₅₀ ranges in ) identify consensus trends.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
